N-(2,5-dimethoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a synthetic acetamide derivative featuring a complex heterocyclic architecture. Its structure integrates a 2,5-dimethoxyphenyl group, an indole core substituted with a pyrrolidinyl ethyl ketone chain, and a central α-ketoacetamide linker. The indole moiety is associated with neurotransmitter mimicry, while the pyrrolidine group may enhance solubility and binding interactions. However, its exact pharmacological profile and synthesis pathway remain understudied in publicly available literature.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-31-16-9-10-21(32-2)19(13-16)25-24(30)23(29)18-14-27(20-8-4-3-7-17(18)20)15-22(28)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJGYVUAPFGLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The indole nucleus is found in many important synthetic drug molecules and has been shown to have broad-spectrum biological activities . For example, indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
As for the pharmacokinetics, the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound are crucial for determining its drug-likeness and bioavailability . These properties can be predicted using cheminformatics tools .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activity. This article explores the compound's structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 453.6 g/mol. Its IUPAC name is N-(2,5-dimethoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, indicating a complex arrangement of functional groups that may contribute to its biological effects.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:
- Anticancer properties : Many indole derivatives are known for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory effects : Compounds containing pyrrolidine rings have been studied for their potential to modulate inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to cell growth and immune response.
Case Studies and Experimental Data
Recent studies have investigated the biological activity of related compounds, providing insights into the potential effectiveness of this compound:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| HUP-55 | Inhibition of PREP | 5 nM | |
| PYZ16 | COX-II Inhibitor | 0.52 μM | |
| Various | GPCR Modulation | Varies |
These studies highlight the importance of structural elements in determining biological efficacy. For instance, HUP-55's low IC50 value indicates potent inhibition capabilities, suggesting that modifications in the chemical structure can significantly enhance or diminish activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with three classes of analogs: indole-acetamide derivatives , pyrrolidine-containing molecules , and phthalide intermediates (as referenced in the provided evidence).
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity : The target compound’s indole-pyrrolidine-acetamide hybrid structure distinguishes it from simpler indole derivatives (e.g., melatonin or serotonin analogs), which lack the α-ketoacetamide linker and pyrrolidine side chain. These additions likely alter solubility and target selectivity .
Synergy of Functional Groups : The 2,5-dimethoxyphenyl group may enhance lipophilicity and membrane penetration compared to unsubstituted phenyl analogs. Conversely, the pyrrolidine moiety could improve water solubility relative to purely aromatic systems.
Contrast with Phthalide Derivatives : Unlike phthalide-based intermediates (e.g., Rodríguez et al.’s isoindol-1-one derivatives ), the target compound avoids fused bicyclic systems, favoring a flexible indole-ethyl-pyrrolidine chain. This may reduce steric hindrance in binding interactions.
Q & A
Q. Q1. What are the primary synthetic routes for synthesizing N-(2,5-dimethoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving:
- Step 1 : Formation of the indole-pyrrolidinyl intermediate through nucleophilic substitution (e.g., coupling 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole with a chloroacetamide derivative).
- Step 2 : Introduction of the 2,5-dimethoxyphenyl group via amide bond formation using coupling agents like EDC/HOBt .
Optimization Strategies : - Use anhydrous solvents (e.g., CHCl) and controlled temperatures (0–5°C) to minimize side reactions.
- Monitor reaction progress via TLC and employ gradient chromatography (e.g., 0–8% MeOH in CHCl) for purification .
- Yield Improvement : Sequential addition of reagents (e.g., acetyl chloride in two batches) enhances conversion rates (58% yield reported in similar acetamide syntheses) .
Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- 1H/13C NMR : Assign peaks systematically:
- Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., M+H at m/z 347 observed in analogous compounds) .
- HPLC-PDA : Validate purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients.
Table 1 : Example NMR Data for Structural Analogues
| Proton Environment | Chemical Shift (δ) | Multiplicity |
|---|---|---|
| Indole NH | 7.69 | br s |
| Methoxy (OCH) | 3.31–3.55 | m |
| Pyrrolidinyl CH | 2.14–2.86 | m |
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in biological activity (e.g., conflicting IC values) may arise from:
- Structural Analogues : Minor substituent changes (e.g., methoxy vs. chloro groups) drastically alter target binding. Compare data from compounds with identical substitution patterns .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times). For example, cytotoxicity assays using MCF-7 vs. HEK293 cells may yield divergent results .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors, correlating with experimental IC values .
Q. Q4. What strategies are effective for improving the compound’s metabolic stability without compromising activity?
Methodological Answer:
- Structural Modifications :
- Replace labile groups (e.g., methyl esters) with bioisosteres like trifluoromethyl .
- Introduce electron-withdrawing substituents (e.g., -NO) on the phenyl ring to reduce oxidative metabolism .
- In Silico Tools : Use ADMET Predictor™ to identify metabolic hotspots (e.g., pyrrolidinyl N-oxide formation) and guide synthetic adjustments .
- In Vitro Assays : Test microsomal stability (human liver microsomes) and monitor metabolites via LC-MS/MS .
Q. Q5. How can researchers design experiments to elucidate the compound’s mechanism of action in neuropharmacological contexts?
Methodological Answer:
- Target Identification :
- Use affinity chromatography with immobilized compound to pull down binding proteins from brain lysates .
- Validate hits via SPR (surface plasmon resonance) for binding kinetics (K, k/k) .
- Functional Assays :
- Measure cAMP levels in HEK293 cells expressing dopamine D2 receptors to assess G-protein coupling .
- Patch-clamp electrophysiology to study ion channel modulation (e.g., K channels in neuronal cells) .
Data Analysis & Experimental Design
Q. Q6. How should researchers analyze contradictory results in SAR (Structure-Activity Relationship) studies for this compound?
Methodological Answer:
- Statistical Tools : Apply multivariate analysis (e.g., PCA) to identify structural descriptors (e.g., logP, polar surface area) most correlated with activity .
- Cohort Stratification : Group data by assay type (e.g., enzymatic vs. cell-based) to isolate confounding variables .
- Case Example : If N-methylation reduces potency in kinase assays but enhances CNS penetration, prioritize in vivo pharmacokinetic studies to reconcile discrepancies .
Q. Q7. What experimental designs are optimal for assessing the compound’s selectivity across related biological targets?
Methodological Answer:
- Panel Screening : Test against a broad target panel (e.g., 50+ kinases, GPCRs) at 10 µM to identify off-target interactions .
- Counter-Screens : Use orthogonal assays (e.g., radioligand binding vs. functional β-arrestin recruitment) for key targets .
- Table 2 : Example Selectivity Data Framework
| Target | IC (nM) | Assay Type |
|---|---|---|
| Serotonin 5-HT2A | 12.4 ± 1.2 | Radioligand |
| Dopamine D2 | >10,000 | cAMP Inhibition |
| hERG Channel | 850 ± 45 | Patch-Clamp |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
